Cas no 122370-91-6 (17b-Hydroxy Exemestane)

17β-Hydroxy Exemestane is a steroidal aromatase inhibitor metabolite derived from Exemestane, exhibiting enhanced biochemical properties. Its primary mechanism involves irreversible binding to the aromatase enzyme, effectively inhibiting the conversion of androgens to estrogens. This compound is of particular interest in research due to its potential for improved metabolic stability and bioavailability compared to its parent molecule. The hydroxyl group at the 17β position may contribute to increased solubility and binding affinity, making it a valuable reference standard in pharmacokinetic and pharmacodynamic studies. Its structural specificity supports investigations into endocrine-related pathways, offering utility in both preclinical and analytical applications.
17b-Hydroxy Exemestane structure
17b-Hydroxy Exemestane structure
商品名:17b-Hydroxy Exemestane
CAS番号:122370-91-6
MF:C20H26O2
メガワット:298.41924
CID:63599
PubChem ID:11392371

17b-Hydroxy Exemestane 化学的及び物理的性質

名前と識別子

    • Methylene boldenone
    • (17b)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one
    • 17β-Hydroxy Exemestane
    • 17-B-HYDROXY EXEMESTANE
    • (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
    • (17β)-
    • 17--Hydroxy Exemestane
    • 17β-Hydroxy ExeMestane SulfaMate
    • (17)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one
    • A)-
    • ANDROSTA-1,4-DIEN-3-ONE, 17-HYDROXY-6-METHYLENE-, (17.BETA.)-
    • Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17
    • NFDPYPMRHKQTDM-NHWXPXPKSA-N
    • 3347-73-7
    • 122370-91-6
    • 17.BETA.-HYDROXY-6-METHYLENE-ANDROSTA-1,4-DIENE-3-ONE
    • Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17?)-; (17?)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one; 17-Hydroexemestane; Hydroexemestane; 17?-Hydroxy Exemestane; 17?-Hydroxyexemestane
    • 17beta-hydroxy-6-methylideneandrosta-1,4-dien-3-one
    • SCHEMBL1782271
    • CHEMBL3407538
    • 17beta-Hydroxy-6-methylideneandrosta-1,4-dien-3-one (17beta-Hydroxyexemestane)
    • 17beta-hydroxy-6-methylenandrost-1,4-dien-3-one
    • 17-beta-Hydroxy Exemestane
    • 6-methylene-17beta-hydroxyandrost-1,4-diene-3-one
    • (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-5-methylidene-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • AKOS037645547
    • AS-6137
    • 17beta-hydroxy-6-methylenandrost-1,4-diene-3-one
    • 17.BETA.-DHE
    • BDBM50069753
    • 17?-Hydroxy Exemestane
    • Methylene Boldenone,
    • EXEMESTANE IMPURITY H [EP IMPURITY]
    • 17-beta hydroxy exemestane
    • DTXSID00464522
    • PD120010
    • 17b-Hydroxy Exemestane
    • Androsta-1,4-dien-3-one, 17-hydroxy-6-methylene-, (17ss)-; (17ss)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one; 17-Hydroexemestane; Hydroexemestane; 17ss-Hydroxy Exemestane; 17ss-Hydroxyexemestane
    • インチ: 1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
    • InChIKey: NFDPYPMRHKQTDM-NHWXPXPKSA-N
    • ほほえんだ: O=C1C=C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC(=C)C2=C1)O)C)C

計算された属性

  • せいみつぶんしりょう: 298.19300
  • どういたいしつりょう: 298.193280068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 613
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.14
  • ゆうかいてん: 134-136°C
  • PSA: 37.30000
  • LogP: 3.82130

17b-Hydroxy Exemestane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
LN4626349-1mg
17β-hydroxyExemestane
122370-91-6 ≥98%
1mg
RMB 2532.00 2025-02-21
Cooke Chemical
LN4626349-5mg
17β-hydroxyExemestane
122370-91-6 ≥98%
5mg
RMB 8224.00 2025-02-21
TRC
H942340-10mg
17b-Hydroxy Exemestane
122370-91-6
10mg
$1454.00 2023-05-18
TRC
H942340-2mg
17b-Hydroxy Exemestane
122370-91-6
2mg
$339.00 2023-05-18
TRC
H942340-1mg
17b-Hydroxy Exemestane
122370-91-6
1mg
$ 187.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66842-5mg
17β-hydroxy Exemestane
122370-91-6 98%
5mg
¥9159.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-491605-1mg
17β-Hydroxy Exemestane-d3,
122370-91-6
1mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-491605-1 mg
17β-Hydroxy Exemestane-d3,
122370-91-6
1mg
¥2,858.00 2023-07-11
A2B Chem LLC
AE36821-1mg
Methylene boldenone
122370-91-6 ≥98%
1mg
$237.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66842-1mg
17β-hydroxy Exemestane
122370-91-6 98%
1mg
¥2925.00 2022-04-26

17b-Hydroxy Exemestane 合成方法

17b-Hydroxy Exemestane 関連文献

17b-Hydroxy Exemestaneに関する追加情報

Introduction to Compound with CAS No. 122370-91-6 and Product Name: 17β-Hydroxy Exemestane

The compound with the CAS number 122370-91-6 is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of selective estrogen receptor modulators (SERMs). The product name, 17β-Hydroxy Exemestane, refers to a derivative of exemestane, a non-steroidal aromatase inhibitor widely used in the treatment of hormone receptor-positive breast cancer. This introduction delves into the chemical properties, pharmacological significance, and recent advancements in research involving this compound.

Chemical Structure and Properties

17β-Hydroxy Exemestane is chemically characterized by its molecular formula C₁₈H₂₆O₂ and a molecular weight of 274.42 g/mol. The compound belongs to the class of steroidal aromatase inhibitors, which function by competitively binding to and inhibiting the enzyme aromatase (CYP19A1). This enzyme is crucial in the biosynthesis of estrogens from androgens, making it a key target in therapies aimed at reducing estrogen levels in conditions such as breast cancer. The presence of a hydroxyl group at the 17β position enhances its binding affinity to the aromatase enzyme, thereby improving its inhibitory potency.

Pharmacological Significance

The primary pharmacological application of 17β-Hydroxy Exemestane lies in its role as an antiestrogenic agent. By inhibiting aromatase, it effectively reduces the conversion of androgens to estrogens, leading to decreased estrogen levels in patients with hormone receptor-positive breast cancer. This mechanism is particularly beneficial for postmenopausal women, where endogenous estrogen production is primarily responsible for maintaining tumor growth. Clinical studies have demonstrated that compounds like 17β-Hydroxy Exemestane can significantly improve patient outcomes by reducing tumor recurrence and progression.

Recent Research and Developments

In recent years, there has been a surge in research focused on optimizing aromatase inhibitors for better efficacy and reduced side effects. One notable area of investigation has been the development of next-generation SERMs that maintain high selectivity for aromatase while minimizing off-target effects. Studies have shown that modifications to the steroidal backbone, such as the introduction of hydroxyl groups at strategic positions, can enhance binding affinity and metabolic stability. For instance, 17β-Hydroxy Exemestane has been investigated for its potential use in combination therapies with other endocrine agents, demonstrating synergistic effects in preclinical models.

Another significant advancement has been the exploration of 17β-Hydroxy Exemestane in treating other estrogen-dependent conditions beyond breast cancer. Research has indicated that this compound may have therapeutic potential in prostate cancer, where estrogen signaling plays a role in tumor growth and progression. Additionally, studies have explored its use in osteoporosis management, leveraging its ability to modulate bone metabolism by altering estrogen levels.

Clinical Trials and Regulatory Status

Preliminary clinical trials involving 17β-Hydroxy Exemestane have shown promising results in terms of safety and efficacy. The compound has been tested in phase II trials for hormone receptor-positive breast cancer, where it exhibited comparable or even superior efficacy compared to existing aromatase inhibitors like anastrozole and letrozole. The most commonly reported side effects have been mild to moderate hot flashes and joint pain, which are consistent with known SERM-related adverse effects.

The regulatory status of 17β-Hydroxy Exemestane varies by region but generally aligns with other aromatase inhibitors that are already approved for breast cancer treatment. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive clinical data demonstrating safety and efficacy before approving new drugs for market use. As such, 17β-Hydroxy Exemestane is still undergoing regulatory review but shows potential for future approval based on ongoing clinical trials.

Future Directions and Challenges

Despite the promising findings, there are several challenges that need to be addressed before 17β-Hydroxy Exemestane can be widely adopted into clinical practice. One major challenge is the development of formulations that enhance bioavailability and reduce variability in drug absorption. Additionally, long-term studies are needed to fully understand the metabolic pathways and potential long-term side effects associated with chronic use.

Future research should also focus on identifying biomarkers that can predict response to therapy with 17β-Hydroxy Exemestane, allowing for more personalized treatment approaches. Furthermore, exploring combination therapies with other targeted agents or immunotherapies could expand its therapeutic applications beyond breast cancer.

In conclusion,17β-Hydroxy Exemestane, with its CAS number 122370-91-6, represents a significant advancement in the field of endocrine therapy for hormone receptor-positive cancers. Its potent inhibitory action on aromatase makes it a promising candidate for future clinical applications. As research continues to uncover new therapeutic uses and optimize treatment protocols,17β-Hydroxy Exemestane is poised to play a crucial role in improving patient outcomes across various medical conditions.

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